L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-
Description
Chemical Identity: The compound L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-, commonly known as MG132, is a synthetic tripeptide proteasome inhibitor. Its IUPAC name is N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide (CAS: 133407-82-6) with molecular formula C₂₆H₄₁N₃O₅ and molecular weight 475.6 g/mol .
Properties
Molecular Formula |
C28H46N4O6 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H46N4O6/c1-18(2)14-22(25(33)30-24(16-20(5)6)27(35)32(7)37-8)29-26(34)23(15-19(3)4)31-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,34)(H,30,33)(H,31,36)/t22-,23-,24-/m0/s1 |
InChI Key |
ZKIYLAKVQSPESM-HJOGWXRNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N(C)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Protecting Groups
- Starting amino acids: L-leucine derivatives, typically with N-terminal protection by phenylmethoxycarbonyl (Cbz) groups.
- Protecting groups: Phenylmethoxycarbonyl (Cbz) for amino groups to prevent undesired side reactions during peptide bond formation.
- Amide modification: Introduction of N-methoxy-N-methyl amide requires specific reagents and conditions.
General Synthetic Strategy
The synthesis involves sequential peptide bond formation using protected amino acid derivatives, followed by modification of the terminal amide group.
Step 1: Formation of Protected Dipeptide
- The first step is the coupling of N-Cbz-L-leucine with L-leucinamide.
- Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are used.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typical.
- The reaction is carried out under stirring at controlled temperatures (0°C to room temperature) to minimize racemization.
Step 2: Extension to Tripeptide
- The protected dipeptide is further coupled with another equivalent of L-leucine or L-leucinamide derivative using similar coupling conditions.
- The N-terminal amino group remains protected by the Cbz group during this step.
Step 3: Deprotection and Amide Modification
- The Cbz protecting group is removed by catalytic hydrogenation (H2, Pd/C) or by treatment with hydrogen bromide in acetic acid or hydrogen chloride in dioxane.
- The free amino group is then modified to introduce the N-methoxy-N-methyl amide.
- This is typically achieved by reacting the peptide acid with methoxyamine derivatives or via activation of the carboxyl group followed by reaction with N,O-dimethylhydroxylamine.
Step 4: Final Purification
- The crude product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC).
- Characterization is done by NMR, mass spectrometry, and elemental analysis.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|---|
| 1 | Peptide coupling | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) or HOBt, base (e.g., triethylamine) | DMF or THF | Low temperature to avoid racemization |
| 2 | Peptide elongation | Same as Step 1 | DMF or THF | Sequential addition of amino acid derivatives |
| 3 | Deprotection of Cbz group | Hydrogen bromide in acetic acid, or HCl in dioxane, or catalytic hydrogenation (H2, Pd/C) | Acetic acid, dioxane, or hydrogenation setup | Complete removal of Cbz protecting group |
| 4 | Amide modification | Activation with carbodiimide or acid chloride, then reaction with methoxyamine or N,O-dimethylhydroxylamine | DMF or THF | Formation of N-methoxy-N-methyl amide |
| 5 | Purification | Preparative HPLC or crystallization | Various | Ensures compound purity and characterization |
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Expected Outcome |
|---|---|---|---|
| Protected amino acid synthesis | N-Cbz-L-leucine, peptide coupling agents | Formation of protected dipeptide | Protected dipeptide with Cbz group intact |
| Peptide elongation | Additional L-leucine derivatives, coupling agents | Extension to tripeptide | Tripeptide with protected N-terminus |
| Deprotection | HCl in dioxane or catalytic hydrogenation | Removal of Cbz protecting group | Free amino group for further modification |
| Amide modification | Methoxyamine derivatives, carbodiimide activation | Introduction of N-methoxy-N-methyl amide | Modified terminal amide group |
| Purification | Chromatography (HPLC), crystallization | Isolation of pure compound | High purity L-Leucinamide derivative |
Analytical Considerations
- Each step requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- Optical purity is checked by chiral HPLC or polarimetry to ensure no racemization during coupling.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
L-Leucinamide,N-[(phenylmethoxy)
Biological Activity
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- is a synthetic compound that has drawn interest for its potential biological activities, particularly in the context of immunological responses and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Amino acid residues : L-leucine derivatives which are known for their roles in protein synthesis and cellular signaling.
- Phenylmethoxycarbonyl group : This moiety is crucial for enhancing the compound's lipophilicity and potentially its bioavailability.
- Methoxy and methyl groups : These modifications can influence the compound's interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Immunological Effects
Research indicates that compounds similar to L-Leucinamide can modulate immune responses. For example, studies on formyl peptide analogs show that they can stimulate neutrophil activity, which is vital for the body's defense against infections. The following table summarizes some relevant findings:
| Compound | Activity | Mechanism |
|---|---|---|
| fMLP (formyl-Met-Leu-Phe) | Neutrophil chemotaxis | Activates specific receptors leading to superoxide production |
| L-Leucinamide | Potential immunomodulation | Similar pathways as fMLP analogs suggested |
These findings suggest that L-Leucinamide may also enhance neutrophil function through similar mechanisms.
Neuroprotective Properties
The neuroprotective effects of leucine derivatives have been explored in various studies. For instance, leucine has been shown to activate mTOR pathways, which play a critical role in neuronal survival and function. The following points summarize key research findings:
- mTOR Activation : Leucine promotes protein synthesis and cell growth via mTOR signaling, which could be beneficial in neurodegenerative conditions.
- Synaptic Plasticity : Compounds that influence glutamate receptor activity, like L-Leucinamide, may enhance synaptic plasticity, crucial for learning and memory.
Case Studies
- Neurodegenerative Disease Models : In models of Alzheimer's disease, leucine supplementation has been associated with improved cognitive function due to its role in mTOR activation.
- Inflammatory Response : In vitro studies show that leucine derivatives can modulate cytokine production in macrophages, suggesting a potential role in inflammatory diseases.
Comparison with Similar Compounds
Structural Features :
- N-terminal modification : A phenylmethoxy carbonyl (Z) group, enhancing lipophilicity and membrane permeability.
- Core residues : Two L-leucine residues, contributing to proteasome binding.
- C-terminal modification : A formyl-3-methylbutyl group, critical for proteasome active-site inhibition .
Biological Activity :
MG132 is a reversible inhibitor of the 20S proteasome (IC₅₀ = 100 nM) and calpain (IC₅₀ = 1.2 μM). It suppresses NF-κB activation by stabilizing IκBα and is widely used to study protein degradation pathways in cancer and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Comparative Analyses
Structural Modifications and Selectivity
- MG132 : The formyl group enables reversible binding to the proteasome’s chymotrypsin-like site. Its hydrophobicity enhances cell permeability but reduces selectivity, leading to calpain inhibition .
- N3 Inhibitor : The isoxazolyl-carbonyl and benzyloxy-oxopyrrolidinyl groups optimize binding to SARS-CoV-2 Mpro’s catalytic dyad (PDB: 6LU7), ensuring high viral specificity .
- GC376 : Sulfonic acid substituent increases hydrophilicity, limiting cell permeability but improving selectivity for extracellular viral proteases .
- PHQ-Leu-Leu-Leu-vinylsulfone : The vinyl sulfone group forms covalent bonds with proteasomal threonine residues, enabling irreversible inhibition and prolonged effects .
Pharmacological Profiles
| Parameter | MG132 | N3 Inhibitor | GC376 | PHQ-vinylsulfone |
|---|---|---|---|---|
| Solubility | Soluble in DMSO | Limited in water | Moderate in PBS | Low aqueous solubility |
| Cell Permeability | High | Moderate | Low | Moderate |
| Toxicity | High (off-target) | Low (viral-specific) | Moderate | High (irreversible) |
| Therapeutic Index | Narrow | Broad | Moderate | Narrow |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
